N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
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Description
This compound is a chemical with the molecular formula C20H23F4N5O . It has a molar mass of 425.423 Da and a monoisotopic mass of 425.183868 Da . It’s a versatile chemical compound used in diverse scientific research for its unique properties and potential applications.
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a trifluoromethyl group and a dimethylamino group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a molar refractivity of 104.5±0.5 cm3 . It has 6 H-bond acceptors, 1 H-bond donor, and 8 freely rotating bonds . Its ACD/LogP value is 4.45 .Safety and Hazards
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c1-24(2)14-5-3-4-13(10-14)17(26)22-8-9-25-15(12-6-7-12)11-16(23-25)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKCKLMOIOZVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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